molecular formula C16H20N4O3S B607657 GLPG1837 CAS No. 1654725-02-6

GLPG1837

货号: B607657
CAS 编号: 1654725-02-6
分子量: 348.4 g/mol
InChI 键: GHTGYZMBQPXTCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Key Findings from Research Studies

  • Potentiation Effects : In vitro studies revealed that GLPG1837 significantly increased ATP-induced currents in CFTR channels, enhancing their activity by over twofold at certain concentrations .
  • State-Dependent Binding : The binding affinity of this compound is influenced by the channel's open probability, suggesting a complex mechanism of action that varies depending on the channel's state .
  • Efficacy Comparison : When tested against other known CFTR potentiators like Ivacaftor (VX-770), this compound exhibited higher efficacy levels, particularly in specific CFTR mutations such as G551D and S1251N .

Phase 1 and Phase 2 Trials

This compound has undergone extensive clinical testing to evaluate its safety, tolerability, and efficacy:

  • Phase 1 Trials : Initial studies demonstrated that this compound was safe and well-tolerated in healthy volunteers, with no significant adverse effects reported at doses up to 2000 mg . The pharmacokinetics indicated rapid absorption and favorable bioavailability when taken with food.
  • Phase 2 Trials : The SAPHIRA program explored this compound's effects in cystic fibrosis patients with specific mutations. Results indicated significant improvements in sweat chloride levels and pulmonary function tests, underscoring its potential as a therapeutic option for patients with Class III mutations .

Efficacy in Specific Mutations

The efficacy of this compound has been particularly notable in patients with:

  • G551D Mutation : In studies involving bronchial epithelial cells from patients with this mutation, this compound showed an EC50 value of 159 nM, demonstrating strong potentiation capabilities .
  • S1251N Mutation : This mutation also responded positively to this compound treatment, with enhanced CFTR activity observed during trials focused on this specific genetic alteration .

Summary of Clinical Trial Results

Study PhasePatient GroupDose RangeKey Outcomes
Phase 1Healthy Volunteers30 mg - 2000 mgSafe and well-tolerated; rapid absorption
Phase 2G551D MutationVariableSignificant improvement in sweat chloride levels
Phase 2S1251N MutationVariableEnhanced pulmonary function

In Vitro Potency Comparison

CompoundEC50 (nM)Efficacy (%) vs. VX-770
This compound159173
VX-770-100
GLPG2451675147

作用机制

GLPG-1837 通过与 CFTR 蛋白上的特定位点结合发挥作用,增强其活性。该化合物增加了 CFTR 通道的开放概率,从而改善了跨细胞膜的氯离子转运。 这有助于恢复细胞中盐和水的平衡,缓解囊性纤维化的症状 . 分子靶点包括 CFTR 蛋白内的特定氨基酸残基,而参与的途径与离子转运和细胞稳态有关 .

生化分析

Biochemical Properties

GLPG1837 plays a crucial role in biochemical reactions by interacting with the CFTR protein. The compound enhances the activity of CFTR by increasing its open probability, which allows for improved chloride ion transport. This compound has been shown to interact with specific mutant forms of CFTR, such as F508del and G551D, with EC50 values of 3 nM and 339 nM, respectively . The nature of these interactions involves binding to the CFTR protein and stabilizing its open conformation, which facilitates chloride ion flow through the channel.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In epithelial cells, this compound enhances chloride ion transport by potentiating the activity of CFTR. This leads to improved hydration of the airway surface liquid, which is crucial for mucociliary clearance in the respiratory tract. Additionally, this compound influences cell signaling pathways by modulating the activity of CFTR, which can impact gene expression and cellular metabolism. The compound has been shown to increase the conductivity of the G551D CFTR channel with a potency of 181 nM .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the CFTR protein. This compound binds to specific sites on the CFTR protein, stabilizing its open conformation and enhancing its gating function. This binding interaction is reversible, allowing for the modulation of CFTR activity in response to the presence of the compound. The molecular docking studies have identified potential binding sites for this compound, including residues D924, N1138, and S1141 . These interactions result in increased chloride ion transport and improved CFTR function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its potentiating effects on CFTR over extended periods, with no significant degradation observed. Long-term effects on cellular function include sustained improvement in chloride ion transport and enhanced CFTR activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at various dosages, with no significant adverse effects observed at therapeutic levels . At higher doses, there may be potential toxic effects, including disruptions in electrolyte balance and cellular homeostasis. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites retain the ability to potentiate CFTR activity, contributing to the overall therapeutic effects of this compound. The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by epithelial cells, where it localizes to the cell membrane and interacts with CFTR. The compound’s distribution within tissues is influenced by its binding affinity to CFTR and other cellular components. This localization is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites where CFTR is expressed .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with CFTR. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CFTR to exert its potentiating effects. Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. This precise localization is essential for the compound’s efficacy in enhancing CFTR function .

准备方法

合成路线和反应条件

GLPG-1837 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

工业生产方法

GLPG-1837 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

GLPG-1837 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产物

相似化合物的比较

GLPG-1837 与其他 CFTR 增强剂(如 VX-770(伊伐卡托))进行了比较。 虽然这两种化合物都增强了 CFTR 的活性,但 GLPG-1837 对某些 CFTR 突变表现出更高的效力和选择性 . 类似的化合物包括:

    VX-770(伊伐卡托): 另一种用于治疗囊性纤维化的 CFTR 增强剂。

    VX-809(卢马卡托): 一种 CFTR 校正剂,与增强剂联合使用以增强 CFTR 功能。

    VX-661(特扎卡托): 另一种用于联合治疗的 CFTR 校正剂.

GLPG-1837 因其独特的化学结构及其以高效力和选择性靶向特定 CFTR 突变的能力而脱颖而出 .

生物活性

GLPG1837 is a novel compound developed by Galapagos NV, primarily aimed at treating cystic fibrosis (CF) by acting as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant research findings.

This compound functions by enhancing the activity of CFTR channels, particularly those with gating mutations such as the G551D mutation. The compound binds to the CFTR protein, promoting its opening and facilitating chloride ion transport across epithelial cells. This mechanism is crucial for restoring normal function in patients with CF, who often suffer from thick mucus accumulation due to defective chloride transport.

Key Findings:

  • Binding Site : this compound shares a common binding site with ivacaftor (VX-770), another CFTR potentiator. Studies have shown that this compound can increase the open probability (P_o) of the CFTR channel significantly, enhancing its function in a dose-dependent manner .
  • Efficacy Comparison : In experimental settings, this compound demonstrated higher efficacy than ivacaftor, with substantial increases in P_o observed under saturating ATP conditions .

Clinical Studies

Several clinical trials have investigated the safety and efficacy of this compound in patients with CF, particularly those carrying the G551D mutation.

Study Overview:

  • Study Design : An open-label, single-arm study enrolled 32 adults with at least one G551D mutation. Participants underwent a washout period from ivacaftor before receiving this compound in increasing doses over several weeks .
  • Outcomes Measured :
    • Safety : Adverse events were monitored throughout the study.
    • Efficacy : Changes in sweat chloride concentrations and forced expiratory volume (FEV1) were primary endpoints.

Results:

  • Safety Profile : Adverse events were reported by 53.8% to 76.9% of participants, primarily respiratory issues .
  • Efficacy Outcomes :
    • Sweat chloride levels decreased significantly from a baseline of 97.7 mmol/L to 68.7 mmol/L after treatment.
    • FEV1 values returned to baseline levels after treatment, indicating restored lung function following this compound administration .

Data Tables

The following table summarizes key data from clinical studies involving this compound:

ParameterBaselinePost-TreatmentChange
Sweat Chloride (mmol/L)97.768.7-29.0
FEV1 (% predicted)73.373.1+0.0
Adverse Events (%)-53.8 - 76.9-

Case Studies

A notable case study involved a patient cohort undergoing treatment with this compound after a washout from ivacaftor, demonstrating that despite an initial decline in lung function during the washout phase, subsequent treatment with this compound effectively restored lung function and reduced sweat chloride levels .

属性

IUPAC Name

N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGYZMBQPXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654725-02-6
Record name GLPG-1837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-1837
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-1837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。